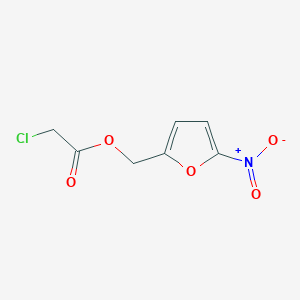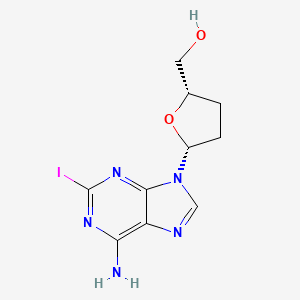![molecular formula C8H11N3O B12914619 6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one CAS No. 67434-61-1](/img/structure/B12914619.png)
6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-c]pyrimidine scaffold. Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Applications De Recherche Scientifique
6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of histone deacetylase, it can induce epigenetic modifications that affect gene expression and cellular signaling pathways . This makes it a promising candidate for cancer therapy and other diseases where epigenetic regulation plays a crucial role.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]oxazole: Noted for its activity against Leishmania infantum.
Imidazo[1,2-a]pyrazine: Versatile scaffold in organic synthesis and drug development.
Uniqueness
6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one stands out due to its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase, making it a unique and potent compound for therapeutic applications .
Propriétés
Numéro CAS |
67434-61-1 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
6,7-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H11N3O/c1-6-5-7-9-3-4-11(7)8(12)10(6)2/h5H,3-4H2,1-2H3 |
Clé InChI |
PGZCEGAKGCYTNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NCCN2C(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
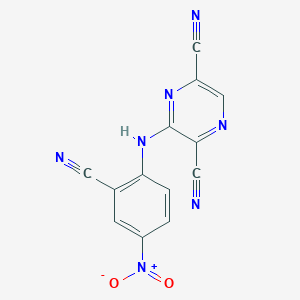
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
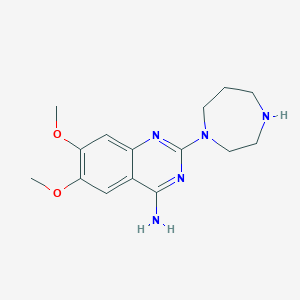
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)

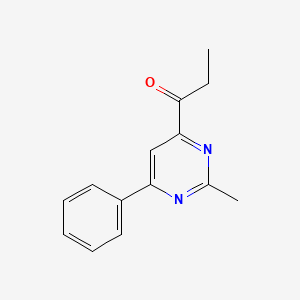
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)

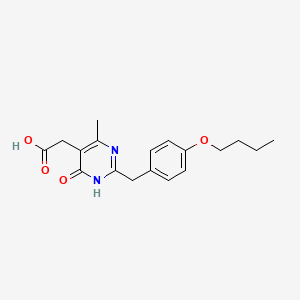

![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
